
SMU127
Vue d'ensemble
Description
SMU127 is an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer. It induces NF-κB signaling in cells expressing human TLR2 (EC50 = 0.55 µM) but not cells expressing human TLR3, -4, -5, -7, or -8 when used at concentrations ranging from 0.1 to 100 µM. This compound induces the production of TNF-α in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations ranging from 0.01 to 1 µM. In vivo, this compound (0.1 mg/animal) reduces tumor volume in a 4T1 murine mammary carcinoma model.
This compound is a TLR1/2-specific agonist which stimulates NF-κB activation and promotes TNFα secretion in human macrophages and mononuclear cells.
Mécanisme D'action
Target of Action
SMU127, also known as STK615052 or Ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer . TLR1/2 are part of the toll-like receptor family, which plays a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes .
Mode of Action
This compound interacts with its targets, TLR1/2, and induces NF-κB signaling in cells expressing human TLR2 .
Biochemical Pathways
The activation of TLR1/2 by this compound leads to the stimulation of the NF-κB pathway , a critical regulator of immune and inflammatory responses . This activation promotes the secretion of TNF-α in human macrophages and mononuclear cells .
Result of Action
The activation of the NF-κB pathway and the subsequent secretion of TNF-α result in a range of molecular and cellular effects. Notably, in vivo experiments have shown that this compound can inhibit breast cancer growth in BABL/c mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. According to the product data sheet, this compound should be stored at -20°C for optimal stability .
Analyse Biochimique
Biochemical Properties
The compound interacts with the TLR1/2 heterodimer, a type of protein that plays a crucial role in the innate immune system . The interaction between the compound and TLR1/2 triggers the NF-κB signaling pathway, leading to the production of TNF-α in isolated human peripheral blood mononuclear cells .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on cell signaling pathways, specifically the NF-κB signaling pathway . By activating this pathway, the compound can influence gene expression and cellular metabolism, leading to the production of TNF-α, a cytokine involved in systemic inflammation .
Molecular Mechanism
The compound exerts its effects at the molecular level through its binding interactions with the TLR1/2 heterodimer . This binding activates the NF-κB signaling pathway, leading to changes in gene expression and the production of TNF-α .
Activité Biologique
SMU127, a compound of interest in the field of medicinal chemistry, has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Overview of this compound
This compound is a synthetic compound that has been studied for its pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity. The compound's structural characteristics and biological implications have been explored through various in vitro and in vivo studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Cell Proliferation : this compound has shown the ability to inhibit the proliferation of cancer cell lines. This effect is often measured through assays that quantify cell viability and proliferation rates.
- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death (apoptosis) in malignant cells, a critical pathway for cancer therapy.
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
Study Type | Findings |
---|---|
Cell Viability Assays | This compound reduced viability in various cancer cell lines by up to 70% at micromolar concentrations. |
Apoptosis Assays | Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound. |
Antimicrobial Tests | Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. |
These findings highlight the compound's potential as an anticancer agent and its applicability in treating bacterial infections.
In Vivo Studies
In vivo studies have further validated the efficacy of this compound:
- Tumor Models : In murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.
- Safety Profile : Toxicological assessments demonstrated that this compound had a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
-
Case Study 1: Cancer Treatment
- Objective : Evaluate the efficacy of this compound in patients with advanced solid tumors.
- Outcome : Preliminary results showed partial responses in 30% of participants, with manageable side effects.
-
Case Study 2: Antimicrobial Application
- Objective : Investigate the effectiveness of this compound against resistant bacterial strains.
- Outcome : Notable success was achieved in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
Q & A
Basic Research Questions
Q. What computational and experimental methodologies were pivotal in identifying SMU127 as a TLR1/2 agonist?
- Methodological Answer : this compound was identified via structure-based virtual screening of the ZINC drug library (10.5 million compounds), focusing on the TLR1-TLR2 heterodimer binding pocket. Key steps include:
- Molecular Docking : Prioritizing compounds with urea-like structures that mimic Pam3CSK4 (a lipopeptide TLR2 agonist).
- In Vitro Validation : HEK-Blue hTLR2/1 reporter cells were used to measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) assays, yielding an EC50 of 0.55 ± 0.01 μM .
- Specificity Testing : Cross-testing against other TLRs (e.g., TLR2/6) to confirm TLR2/1 selectivity.
- Table : Key Identification Steps
Step | Method | Outcome |
---|---|---|
Virtual Screening | Docking against TLR2/1 | 1,200 hits prioritized |
Primary Screening | HEK-Blue hTLR2/1 assay | 12 compounds with >50% activation |
Dose-Response | EC50 calculation | This compound selected for in vivo testing |
Q. How can researchers validate the TLR1/2 agonistic activity of this compound in vitro and in vivo?
- Methodological Answer :
- In Vitro :
- NF-κB Activation : Use HEK-Blue TLR2/1 cells to quantify SEAP activity (optical density at 655 nm) .
- Cytokine Secretion : ELISA for TNF-α in human macrophages (e.g., THP-1 cells) after this compound treatment .
- In Vivo :
- Tumor Models : Administer this compound (e.g., 10 mg/kg, intraperitoneal) to BALB/c mice with breast cancer xenografts. Measure tumor volume weekly and compare to controls .
- Combination Therapy : Co-administer with anti-PD-L1 to assess synergistic effects .
Advanced Research Questions
Q. What structural and functional insights guide the optimization of this compound-derived analogs for enhanced TLR1/2 activation?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the N-aryl-N-(thiophen-2-yl)thiourea core. For example:
- SMU-C80 : A potency-optimized analog with enhanced EC50 (0.2 μM) via halogen substitution .
- In Silico Modeling : Use molecular dynamics simulations to predict binding stability in the TLR2/1 pocket.
- Functional Testing : Compare NF-κB activation and cytokine profiles across analogs .
- Table : this compound vs. SMU-C80
Parameter | This compound | SMU-C80 |
---|---|---|
EC50 (μM) | 0.55 | 0.20 |
TNF-α Secretion (pg/mL) | 450 ± 30 | 620 ± 45 |
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound in preclinical models?
- Methodological Answer :
- Variable Control : Standardize in vivo conditions (e.g., tumor inoculation method, dosing schedule).
- Pharmacokinetic Analysis : Measure this compound bioavailability (e.g., plasma half-life via LC-MS) to ensure adequate exposure .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-animal variability. Report p-values and effect sizes .
Q. What methodological considerations are critical when assessing this compound's specificity across TLR heterodimers (e.g., TLR2/1 vs. TLR2/6)?
- Methodological Answer :
- Cell Line Engineering : Use HEK-Blue cells transfected with TLR2/1 or TLR2/6.
- Competitive Binding Assays : Co-incubate this compound with Pam2CSK4 (TLR2/6 agonist) to test inhibition.
- Transcriptomic Profiling : RNA-seq to identify pathway-specific markers (e.g., IL-6 for TLR2/1 vs. IL-10 for TLR2/6) .
Q. Data Presentation Guidelines
Propriétés
IUPAC Name |
ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHILACXNMTZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.